molecular formula C22H28ClN3O3 B2944540 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903341-53-7

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No. B2944540
CAS RN: 903341-53-7
M. Wt: 417.93
InChI Key: NTWROXFYBKQPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamides, which this compound is a derivative of, are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry.

Scientific Research Applications

Serotonin Receptor Affinity

5-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide and its derivatives have shown a high affinity for 5-HT1A serotonin receptors, as demonstrated in studies aiming to develop agents with significant affinity for these sites. For example, certain arylpiperazine derivatives exhibit higher affinity for 5-HT1A receptors than serotonin itself, presenting a potential for the development of selective serotonin receptor modulators (Glennon et al., 1988).

Antimicrobial Activities

Research into the antimicrobial activities of novel compounds, including those structurally related to 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, has yielded compounds with good to moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Dopamine and Serotonin Receptor Ligands

Compounds with structural similarities to 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide have been evaluated for their binding affinities at various receptors, including dopamine D2 and serotonin 5-HT2A receptors. These studies contribute to the understanding of the pharmacological profiles of potential antipsychotic and neuroleptic agents (Tomić et al., 2011).

Novel Analogs for 5-HT1A Receptor Imaging

Research on isoindol-1-one analogs of arylpiperazine benzamido derivatives, such as 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, has focused on developing ligands for 5-HT1A receptors. These compounds show promise for in vivo imaging of 5-HT1A receptors, highlighting their potential in diagnostic imaging (Zhuang et al., 1998).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-25-10-12-26(13-11-25)20(16-4-7-18(28-2)8-5-16)15-24-22(27)19-14-17(23)6-9-21(19)29-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWROXFYBKQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

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